molecular formula C18H13NO3 B5322620 4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid

4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid

Cat. No. B5322620
M. Wt: 291.3 g/mol
InChI Key: NKGXTAPQUUOJCZ-UXBLZVDNSA-N
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Description

4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid, also known as HQVB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HQVB is a derivative of quinoline and benzoic acid, and it has been found to possess a wide range of biological activities.

Scientific Research Applications

4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been found to exhibit potent antitumor, antiviral, and antibacterial activities. It has also been investigated for its ability to inhibit enzymes involved in inflammation and oxidative stress. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials. In analytical chemistry, this compound has been employed as a chelating agent for the extraction and determination of metal ions in environmental and biological samples.

Mechanism of Action

The mechanism of action of 4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid is not fully understood, but it is believed to involve the chelation of metal ions, which leads to the inhibition of enzymes and the generation of reactive oxygen species. This compound has been shown to interact with various metal ions, including copper, iron, and zinc, and to form stable complexes. These complexes can disrupt the normal function of enzymes and lead to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. In vivo studies have demonstrated that this compound can inhibit tumor growth, reduce inflammation, and improve cognitive function. However, the exact physiological effects of this compound are still under investigation, and further research is needed to fully understand its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It can be easily purified and characterized through various analytical techniques, which makes it a useful tool for studying metal-ion interactions and enzyme inhibition. However, this compound also has some limitations, including its potential toxicity and its limited water solubility. These limitations should be taken into consideration when designing experiments involving this compound.

Future Directions

There are several future directions for research on 4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid. One area of interest is the development of this compound-based materials with unique optical and electronic properties. Another area of interest is the investigation of this compound as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and viral infections. Further research is also needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.

Synthesis Methods

4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid can be synthesized through a multistep process that involves the reaction of 8-hydroxyquinoline with 4-bromobenzoic acid, followed by the reaction of the resulting product with vinyl magnesium bromide. The final product is obtained after purification through column chromatography. The purity of this compound can be confirmed through various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.

properties

IUPAC Name

4-[(E)-2-(8-hydroxyquinolin-2-yl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-16-3-1-2-13-9-11-15(19-17(13)16)10-6-12-4-7-14(8-5-12)18(21)22/h1-11,20H,(H,21,22)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGXTAPQUUOJCZ-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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